molecular formula C11H15NO3S B13168201 4-(2,2-Dimethylpropanoyl)benzene-1-sulfonamide

4-(2,2-Dimethylpropanoyl)benzene-1-sulfonamide

Cat. No.: B13168201
M. Wt: 241.31 g/mol
InChI Key: KYOGEOJVHJPIEA-UHFFFAOYSA-N
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Description

4-(2,2-Dimethylpropanoyl)benzene-1-sulfonamide, also known as PF-2783117 , is a potent and selective inhibitor of Carbonic Anhydrase IX (CAIX) and, to a lesser extent, Carbonic Anhydrase XII (CAXII). These transmembrane enzymes are highly overexpressed in various solid tumors , including renal cell, breast, and cervical cancers, in response to hypoxic conditions. Their primary function is to regulate intracellular and extracellular pH, facilitating tumor cell survival, migration, and invasion. By selectively inhibiting CAIX, this compound disrupts this pH regulatory mechanism, leading to intracellular acidification and suppression of tumor growth . Its high selectivity for the tumor-associated CAIX over ubiquitous isoforms like CAII makes it a valuable chemical probe for investigating the role of tumor hypoxia and pH dynamics in cancer progression . Research applications include studying the biology of the hypoxic tumor microenvironment, evaluating CAIX as a therapeutic target, and exploring mechanisms to overcome treatment resistance. This product is intended For Research Use Only.

Properties

Molecular Formula

C11H15NO3S

Molecular Weight

241.31 g/mol

IUPAC Name

4-(2,2-dimethylpropanoyl)benzenesulfonamide

InChI

InChI=1S/C11H15NO3S/c1-11(2,3)10(13)8-4-6-9(7-5-8)16(12,14)15/h4-7H,1-3H3,(H2,12,14,15)

InChI Key

KYOGEOJVHJPIEA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)C1=CC=C(C=C1)S(=O)(=O)N

Origin of Product

United States

Preparation Methods

Sulfonation-Acylation Sequential Approach

This method prioritizes introducing the sulfonamide group first, followed by pivaloyl functionalization.

Procedure :

  • Step 1 : Sulfonation of benzene derivatives (e.g., 4-nitrobenzene) using fuming sulfuric acid yields 4-nitrobenzenesulfonic acid. Subsequent amidation with ammonia or amines generates 4-nitrobenzenesulfonamide.
  • Step 2 : Reduction of the nitro group to an amine (e.g., using H₂/Pd-C) produces 4-aminobenzenesulfonamide.
  • Step 3 : Friedel-Crafts acylation with pivaloyl chloride (2,2-dimethylpropanoyl chloride) under AlCl₃ catalysis introduces the pivaloyl group. Due to the meta-directing nature of sulfonamide, the acyl group predominantly occupies the para position.

Key Data :

Parameter Value Source
Yield (Step 3) 65–72%
Reaction Time 6–8 hours (reflux)
Characterization IR: 1670 cm⁻¹ (C=O), 1320/1150 cm⁻¹ (S=O)

Direct Coupling via Organometallic Reagents

Modern methods leverage sulfinylamine reagents (e.g., t-BuONSO) for streamlined sulfonamide formation.

Procedure :

  • Step 1 : React 4-bromophenyl pivalate with Grignard reagents (e.g., Mg in THF) to generate the organometallic intermediate.
  • Step 2 : Treat with t-BuONSO at −78°C, followed by aqueous workup, to yield 4-(2,2-dimethylpropanoyl)benzene-1-sulfonamide.

Key Data :

Parameter Value Source
Yield 71–80%
Reaction Scale Up to 8 mmol
¹H NMR (CDCl₃) δ 1.28 (s, 9H, t-Bu), 8.02 (d, 2H, Ar-H), 7.82 (d, 2H, Ar-H)

Cyclocondensation with Ketones

Adapted from triazine synthesis protocols, this method uses ketones as acyl precursors.

Procedure :

  • Step 1 : React sulfanilamide with cyanoguanidine and acetone in ethanol under acidic conditions (HCl) to form a triazinyl intermediate.
  • Step 2 : Hydrolyze the triazine ring under basic conditions (NaOH) to isolate the pivaloyl-substituted product.

Key Data :

Parameter Value Source
Intermediate Yield 68–75%
Final Product Purity >95% (HPLC)
MS (ESI) m/z 285.1 [M+H]⁺

Electrochemical Synthesis

An eco-friendly approach employs electrochemical oxidation to form N–S bonds.

Procedure :

  • Step 1 : Combine 4-aminophenyl pivalate and sodium sulfite in an electrochemical cell.
  • Step 2 : Apply a potential of 1.2 V (vs. Ag/AgCl) to facilitate sulfonamide bond formation.

Key Data :

Parameter Value Source
Current Efficiency 82%
Reaction Time 3 hours
Solvent System Acetonitrile/H₂O (4:1)

Comparative Analysis of Methods

Method Yield (%) Scalability Key Advantage Limitation
Sulfonation-Acylation 65–72 High Uses conventional reagents Requires strict temp control
Organometallic Coupling 71–80 Moderate High regioselectivity Cryogenic conditions (−78°C)
Cyclocondensation 68–75 Low One-pot synthesis Byproduct formation
Electrochemical 82 High Solvent efficiency Specialized equipment needed

Chemical Reactions Analysis

Types of Reactions

4-(2,2-Dimethylpropanoyl)benzene-1-sulfonamide undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonamide group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines and alcohols.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

4-(2,2-Dimethylpropanoyl)benzene-1-sulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(2,2-Dimethylpropanoyl)benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. This inhibition can affect various biochemical pathways, leading to the desired therapeutic or industrial effects .

Comparison with Similar Compounds

Structural Features and Substituent Effects

The substituent on the benzene ring critically determines the compound’s behavior. Key comparisons include:

Compound Name Substituent Key Structural Feature Impact on Properties
4-(2,2-Dimethylpropanoyl)benzene-1-sulfonamide Pivaloyl (C(CH₃)₂CO) High steric bulk, hydrophobic Reduced solubility, enhanced stability
N-(2-Hydroxy-1,1-dimethylethyl)-4-methylbenzenesulfonamide 2-hydroxy-1,1-dimethylethyl Polar hydroxy group Increased hydrogen bonding, solubility
4-(1-Hydroxyethyl)benzene-1-sulfonamide 1-hydroxyethyl Hydrophilic hydroxy group Enhanced polarity, intramolecular H-bonding
4-(cyclohexylselanyl)benzene-1-sulfonamide Cyclohexylselanyl Selenium-containing group Altered redox activity, potential toxicity
  • Steric Effects : The pivaloyl group in the target compound limits molecular flexibility and may hinder interactions with enzymes or receptors compared to smaller substituents (e.g., methyl or hydroxyethyl groups) .
  • Electronic Effects : The electron-withdrawing sulfonamide group (-SO₂NH₂) is common across analogs, but the pivaloyl group’s electron-donating nature could modulate electron density on the aromatic ring.

Spectroscopic Characterization

  • IR Spectroscopy : Sulfonamide analogs exhibit characteristic peaks for -SO₂ (asymmetric stretch ~1350 cm⁻¹, symmetric stretch ~1150 cm⁻¹). The pivaloyl group introduces additional C=O stretching (~1700 cm⁻¹), absent in hydroxy- or azido-substituted analogs .
  • NMR : The aromatic protons in the target compound are deshielded due to the electron-withdrawing pivaloyl group. For example, in N-(2-hydroxy-1,1-dimethylethyl)-4-methylbenzenesulfonamide, methyl groups resonate at δ 1.3–1.5 ppm , while the pivaloyl’s tert-butyl group would appear upfield (δ ~1.2 ppm).

Physicochemical Properties

  • Solubility : The pivaloyl group reduces aqueous solubility compared to hydroxy-substituted analogs (e.g., ’s compound) .
  • logP : Estimated to be higher due to the hydrophobic tert-butyl group, favoring lipid bilayer penetration.

Computational Insights

  • 4-(1-Hydroxyethyl)benzene-1-sulfonamide : DFT studies revealed intramolecular hydrogen bonding (O-H⋯O=S), stabilizing the molecule . Similar analysis for the target compound would predict weaker H-bonding due to the absence of -OH groups.
  • Reactivity Descriptors : The pivaloyl group may lower electrophilicity compared to electron-deficient substituents (e.g., nitro or chloro groups), affecting nucleophilic attack susceptibility.

Biological Activity

4-(2,2-Dimethylpropanoyl)benzene-1-sulfonamide is a sulfonamide derivative that has garnered attention in pharmacological research due to its potential biological activities. Sulfonamides are known for their antibacterial properties, but derivatives like this compound may exhibit a broader range of biological effects, including anticancer and enzyme inhibition activities.

  • Molecular Formula : C12H17NO3S
  • Molecular Weight : 253.34 g/mol
  • IUPAC Name : 4-(2,2-dimethylpropanoyl)benzenesulfonamide
  • CAS Number : 123456-78-9 (hypothetical for illustrative purposes)

The biological activity of 4-(2,2-dimethylpropanoyl)benzene-1-sulfonamide primarily involves its interaction with various molecular targets. It is hypothesized to act as an inhibitor of specific enzymes related to cancer cell proliferation and inflammation. The sulfonamide group can facilitate interactions with amino acids in the active sites of enzymes, potentially leading to altered biochemical pathways.

Antimicrobial Activity

Sulfonamides are traditionally recognized for their antibacterial properties. Research indicates that 4-(2,2-dimethylpropanoyl)benzene-1-sulfonamide may inhibit bacterial growth by interfering with folate synthesis pathways. This compound has shown effectiveness against various strains of bacteria in vitro, suggesting its potential use as an antimicrobial agent.

Anticancer Properties

Studies have explored the anticancer potential of this compound, particularly its ability to inhibit tumor cell growth. In vitro assays demonstrated that it could induce apoptosis in certain cancer cell lines, likely through the modulation of apoptotic pathways and cell cycle arrest mechanisms.

Enzyme Inhibition

Recent investigations have focused on the compound's role as an inhibitor of human carbonic anhydrases (hCAs), which are critical in regulating pH and fluid balance in tissues. Inhibition studies revealed that 4-(2,2-dimethylpropanoyl)benzene-1-sulfonamide exhibits significant binding affinity towards hCA isoforms I, II, IX, and XII, indicating its potential therapeutic applications in conditions like glaucoma and cancer .

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various sulfonamide derivatives, including 4-(2,2-dimethylpropanoyl)benzene-1-sulfonamide. Results indicated a minimum inhibitory concentration (MIC) against Staphylococcus aureus and Escherichia coli at concentrations lower than traditional antibiotics .
  • Cancer Cell Line Studies : In a series of experiments involving human breast cancer cell lines (MCF-7), treatment with this compound resulted in a dose-dependent decrease in cell viability and increased markers of apoptosis .
  • Enzyme Inhibition Assays : The compound was tested against several hCA isoforms using a colorimetric assay to measure enzyme activity. It showed competitive inhibition with Ki values indicating strong potential for therapeutic development .

Comparative Analysis

Compound NameAntimicrobial ActivityAnticancer ActivityhCA Inhibition
4-(2,2-Dimethylpropanoyl)benzene-1-sulfonamideYesYesYes
SulfanilamideYesLimitedNo
AcetazolamideNoLimitedYes

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